Cas no 328-73-4 (1-Iodo-3,5-bis(trifluoromethyl)-benzene)

1-Iodo-3,5-bis(trifluoromethyl)-benzene is a fluorinated aromatic compound featuring an iodine substituent at the 1-position and two trifluoromethyl groups at the 3- and 5-positions. This structure imparts high reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl groups enhance the electrophilic character of the iodine, facilitating efficient substitution in palladium-catalyzed couplings such as Suzuki or Sonogashira reactions. Its stability under standard storage conditions and compatibility with various reaction conditions further contribute to its utility in organic synthesis. The compound’s well-defined reactivity profile makes it a preferred choice for constructing complex fluorinated aromatic frameworks.
1-Iodo-3,5-bis(trifluoromethyl)-benzene structure
328-73-4 structure
商品名:1-Iodo-3,5-bis(trifluoromethyl)-benzene
CAS番号:328-73-4
MF:C8H3F6I
メガワット:340.00382
MDL:MFCD00040837
CID:36875
PubChem ID:24862691

1-Iodo-3,5-bis(trifluoromethyl)-benzene 化学的及び物理的性質

名前と識別子

    • 1-Iodo-3,5-bis(trifluoromethyl)benzene
    • 3,5-Bis-(trifluoromethyl)-iodobenzene
    • 1-Iodo-3,5-bis(trifluoromethyl)-benzene
    • 3,5-Bis(trifluoromethyl)iodobenzene
    • 3,5-Bis(trifluoromethyl)-1-iodo benzene
    • 1-Iodo-3,5-bis(trifluoromethyl)benzene #
    • 1-iodo-3,5-bistrifluoromethylbenzene
    • FT-0614466
    • MFCD00040837
    • 3-5-di(Trifluoromethyl)iodobenzene
    • 3,5-di(trifluoromethyl)phenyl iodide
    • B1868
    • AC-13886
    • AKOS005064450
    • AM61905
    • 1-Iodo-3,5-bis(trifluoromethyl)benzene, 98%
    • Benzene, 1-iodo-3,5-bis(trifluoromethyl)-
    • DTXSID50348146
    • 3,5-bistrifluoromethyliodobenzene
    • 328-73-4
    • 3,5-bis(trifluoromethyl)-1-iodobenzene
    • SCHEMBL81205
    • DS-14877
    • CS-0020158
    • EN300-6217581
    • SY017833
    • 3,5-bis(trifluoromethyl) iodobenzene
    • A5874
    • DB-021981
    • MDL: MFCD00040837
    • インチ: 1S/C8H3F6I/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H
    • InChIKey: VDPIZIZDKPFXLI-UHFFFAOYSA-N
    • ほほえんだ: FC(F)(F)C1=CC(=CC(I)=C1)C(F)(F)F
    • BRN: 2461627

計算された属性

  • せいみつぶんしりょう: 339.91800
  • どういたいしつりょう: 339.918
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.919 g/mL at 25 °C(lit.)
  • ふってん: 172°C(lit.)
  • フラッシュポイント: 華氏温度:165.2°f
    摂氏度:74°c
  • 屈折率: n20/D 1.463(lit.)
  • すいようせい: Slightly soluble in water.
  • PSA: 0.00000
  • LogP: 4.32880
  • ようかいせい: 使用できません
  • かんど: Light Sensitive

1-Iodo-3,5-bis(trifluoromethyl)-benzene セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

1-Iodo-3,5-bis(trifluoromethyl)-benzene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-Iodo-3,5-bis(trifluoromethyl)-benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013032502-500mg
3,5-Bis(trifluoromethyl)iodobenzene
328-73-4 97%
500mg
$798.70 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1029723-100g
1-Iodo-3,5-bis(trifluoromethyl)benzene
328-73-4 98%
100g
¥494.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1029723-10g
1-Iodo-3,5-bis(trifluoromethyl)benzene
328-73-4 98%
10g
¥50.00 2024-08-02
Enamine
EN300-6217581-5.0g
1-iodo-3,5-bis(trifluoromethyl)benzene
328-73-4 95%
5g
$21.0 2023-05-23
Enamine
EN300-6217581-2.5g
1-iodo-3,5-bis(trifluoromethyl)benzene
328-73-4 95%
2.5g
$20.0 2023-05-23
Alichem
A013032502-250mg
3,5-Bis(trifluoromethyl)iodobenzene
328-73-4 97%
250mg
$480.00 2023-09-02
Enamine
EN300-6217581-0.25g
1-iodo-3,5-bis(trifluoromethyl)benzene
328-73-4 95%
0.25g
$19.0 2023-05-23
Apollo Scientific
PC3108-25g
1,3-Bis(trifluoromethyl)-5-iodobenzene
328-73-4 98%
25g
£17.00 2025-02-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I122626-5g
1-Iodo-3,5-bis(trifluoromethyl)-benzene
328-73-4 97%
5g
¥61.90 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10878-100g
1-Iodo-3,5-bis(trifluoromethyl)benzene, 97+%
328-73-4 97+%
100g
¥2862.00 2023-02-25

1-Iodo-3,5-bis(trifluoromethyl)-benzene サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:328-73-4)1-Iodo-3,5-bis(trifluoromethyl)-benzene
注文番号:CL11157
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:31
価格 ($):discuss personally

1-Iodo-3,5-bis(trifluoromethyl)-benzene 関連文献

1-Iodo-3,5-bis(trifluoromethyl)-benzeneに関する追加情報

1-Iodo-3,5-bis(trifluoromethyl)benzene (CAS No. 328-73-4): A Versatile Building Block in Modern Chemical Research

In the realm of organic synthesis and materials science, 1-Iodo-3,5-bis(trifluoromethyl)benzene (CAS No. 328-73-4) has emerged as a critical intermediate due to its unique structural features and reactivity profiles. This compound, characterized by its iodine atom at the para position and two trifluoromethyl groups on the meta positions, exhibits exceptional versatility in both academic research and industrial applications. Recent advancements in cross-coupling chemistry and fluorine-containing materials have further solidified its role as a cornerstone for designing novel pharmaceuticals, optoelectronic devices, and advanced polymers.

The trifluoromethyl groups (C(CF₃)₂) confer significant electron-withdrawing effects and lipophilicity to the aromatic ring, enhancing stability against oxidation while modulating biological activity. These properties make 1-Iodo-3,5-bis(trifluoromethyl)benzene an ideal substrate for palladium-catalyzed Suzuki-Miyaura reactions. A 2023 study published in Journal of the American Chemical Society demonstrated its use in synthesizing biaryl scaffolds with high regioselectivity for antiviral drug candidates targeting RNA-dependent RNA polymerases. The iodine moiety (I-) serves as a reactive handle for C–C bond formation under mild conditions, enabling precise functionalization without compromising the trifluoromethyl groups.

In photovoltaic research, this compound has been leveraged to construct conjugated polymers with tailored electronic properties. A collaborative effort between MIT and Max Planck Institute revealed that incorporating 1-Iodo-3,5-bis(trifluoromethyl)benzene-derived units into polymer backbones improves charge carrier mobility by up to 40% compared to non-fluorinated analogs. The trifluoromethyl substituents reduce interchain π-stacking interactions while maintaining planarity of the conjugated system—a breakthrough highlighted in Nature Energy (2024).

Beyond material science applications, this compound's role in medicinal chemistry is expanding rapidly. Researchers at Stanford University recently utilized it as a key intermediate in synthesizing novel kinase inhibitors for cancer therapy. The trifluoromethyl groups enhance metabolic stability by resisting cytochrome P450 oxidation pathways, while the iodo group allows site-specific attachment of bioactive warhead molecules via Sonogashira coupling reactions.

Recent computational studies using density functional theory (DFT) have elucidated novel reaction pathways involving CAS No. 328-73-4. A team from ETH Zurich demonstrated that under ultrasonic irradiation conditions, this compound undergoes unexpected intramolecular Friedel-Crafts-type cyclization when treated with Lewis acids like BF₃·OEt₂. This discovery opens new avenues for one-pot synthesis of polycyclic fluorinated heterocycles—structures highly sought after in agrochemical development.

In industrial settings, continuous-flow synthesis methods have optimized production processes for 1-Iodo-3,5-bis(trifluoromethyl)benzene. A 2024 report from Angewandte Chemie detailed a microreactor-based approach achieving >95% yield with reduced solvent usage compared to traditional batch processes. This advancement aligns with current industry trends toward greener chemical manufacturing practices while maintaining product purity standards required for pharmaceutical intermediates.

The compound's spectroscopic signatures also contribute to analytical chemistry innovations. Researchers at NIST recently validated its NMR and IR spectra as reference standards for identifying fluorinated aromatic compounds in complex mixtures—a critical tool for quality control in pharmaceutical production lines adhering to FDA guidelines.

In summary, 1-Iodo-3,5-bis(trifluoromethyl)benzene (CAS No. 328-73-4) continues to redefine boundaries across multiple disciplines through its unique combination of structural features and reactivity profiles. Its presence in cutting-edge research—from CRISPR-based gene editing tools requiring fluorinated linkers to next-generation perovskite solar cells—underscores its indispensable role in advancing modern science and technology.

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